Electronic Differentiation via ν(CO) Stretching Frequencies
The electron-withdrawing effect of the C=O group adjacent to phosphorus in phosphomide ligands has been quantified through ν(CO) measurements on trans-[RhL₂(CO)Cl] complexes. In the phosphomide class, ligands such as Ph₂PC(O)CH₃ produce ν(CO) values that are significantly blue-shifted relative to PPh₃ (ν(CO) ≈ 1960–1970 cm⁻¹ for PPh₃-based complexes; phosphomide analogs reported at higher wavenumbers, indicative of reduced σ-donation) [1]. Although a direct ν(CO) measurement for the specific (Ph₂P)₂C=O scaffold has not been published in the open literature as of this writing, this class-level trend demonstrates that the –C(=O)PPh₂ moiety systematically weakens σ-donor strength relative to triarylphosphines. The electron-poor nature of phosphomide ligands has been further corroborated by DFT calculations showing lower HOMO energies compared to PPh₃ and dppm [2].
| Evidence Dimension | Ligand electronic donor strength (ν(CO) of trans-[RhL₂(CO)Cl]) |
|---|---|
| Target Compound Data | Not directly measured for (Ph₂P)₂C=O; phosphomide class (Ph₂PC(O)R) reported with ν(CO) values shifted to higher wavenumbers vs. PPh₃ [1] |
| Comparator Or Baseline | PPh₃: ν(CO) ≈ 1960–1970 cm⁻¹ in trans-[Rh(PPh₃)₂(CO)Cl]; dppm: ν(CO) values comparable to PPh₃ class |
| Quantified Difference | Directional: phosphomides yield higher ν(CO) (weaker net donor); precise magnitude depends on R-substituent on the carbonyl |
| Conditions | IR spectroscopy of trans-[RhL₂(CO)Cl] in CH₂Cl₂ or solid state |
Why This Matters
A weaker σ-donor ligand increases electrophilicity at the metal center, which can accelerate oxidative addition steps in cross-coupling catalytic cycles and alter product selectivity.
- [1] Babber, R. A.; Clarke, M. L.; et al. Synthesis and transition metal chemistry of 'phosphomide' ligands: a comparison of the reactivity and electronic properties of diphenyl-P-perfluoro-octanoyl-phosphine, P-acetyl-diphenylphosphine and P-anisoyl-diphenylphosphine. J. Organomet. Chem. 2003, 667, 112–119. View Source
- [2] Kumar, P.; Siddiqui, M. M.; Reddi, Y.; Mague, J. T.; Sunoj, R. B.; Balakrishna, M. S. New bisphosphomide ligands, 1,3-phenylenebis((diphenylphosphino)methanone) and (2-bromo-1,3-phenylene)bis((diphenylphosphino)methanone): synthesis, coordination behavior, DFT calculations and catalytic studies. Dalton Trans. 2013, 42, 11385–11399. View Source
